molecular formula C8H5N3O4 B1592885 4-Nitro-1H-indazole-6-carboxylic acid CAS No. 885519-71-1

4-Nitro-1H-indazole-6-carboxylic acid

Cat. No. B1592885
M. Wt: 207.14 g/mol
InChI Key: HIXTUKCZSXGARG-UHFFFAOYSA-N
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Description

“4-Nitro-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazoles, including derivatives like “4-Nitro-1H-indazole-6-carboxylic acid”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “4-Nitro-1H-indazole-6-carboxylic acid” involves a nitro group (-NO2) attached to the 4th position and a carboxylic acid group (-COOH) attached to the 6th position of the indazole ring .


Chemical Reactions Analysis

Indazoles, including “4-Nitro-1H-indazole-6-carboxylic acid”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Luminescence Sensing of Metal Ions and Nitroaromatic Compounds

A study presented the synthesis of novel 3D lanthanide metal–organic frameworks (MOFs) based on a triazole-containing tricarboxylic acid ligand. These MOFs were explored for their luminescence properties, showcasing selective detection capabilities for 4-nitrophenol and Fe3+ ions over other nitroaromatic compounds and metal ions. This application highlights the potential of utilizing 4-Nitro-1H-indazole-6-carboxylic acid derivatives in environmental monitoring and the development of sensing materials for toxic substances (Wang et al., 2016).

Corrosion Inhibition

The inhibitive properties of heterocyclic diazoles, including indazole derivatives, on iron corrosion in acidic conditions were investigated. These compounds demonstrated an increase in charge-transfer resistance, suggesting their potential as corrosion inhibitors. This application is crucial for protecting materials in industrial environments, although it's not directly mentioned for 4-Nitro-1H-indazole-6-carboxylic acid, similar structures show promising results in this area (Babić-Samardžija et al., 2005).

Selective Sensing of Contaminants

The development of a stable fluorescent framework capable of selective adsorption and detection of heavy-metal Cr3+ ion and 2,4,6-trinitrophenol was reported. This research underscores the importance of 4-Nitro-1H-indazole-6-carboxylic acid derivatives in creating materials for the selective sensing of environmental pollutants, showcasing their potential in environmental remediation (Jia et al., 2017).

Synthesis of 1H-Indazoles

Nitrosobenzenes were used as aminating agents for synthesizing 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This study highlights the chemical versatility and potential of indazole derivatives in synthesizing biologically active compounds and pharmaceuticals (Wang & Li, 2016).

Cross-Coupling Reactions

Research into the cross-coupling reactions of boronic acids with dihalo heterocycles, including indazole derivatives, emphasized the utility of the carboxylic acid anion moiety as a directing group. This work contributes to the broader field of organic synthesis, offering pathways for creating complex molecules for pharmaceutical and material science applications (Houpis et al., 2010).

Safety And Hazards

“4-Nitro-1H-indazole-6-carboxylic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-Nitro-1H-indazole-6-carboxylic acid” and other indazole derivatives include further investigation in the field of luminescent materials with biomedical applications .

properties

IUPAC Name

4-nitro-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-6-5(3-9-10-6)7(2-4)11(14)15/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXTUKCZSXGARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646317
Record name 4-Nitro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-indazole-6-carboxylic acid

CAS RN

885519-71-1
Record name 4-Nitro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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